4,5-Dibromo-2,3-difluorobenzaldehyde
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Overview
Description
4,5-Dibromo-2,3-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2Br2F2O . It has a molecular weight of 299.9 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2Br2F2O/c8-4-1-3(2-12)6(10)7(11)5(4)9/h1-2H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.It is typically stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.
Scientific Research Applications
Matrix-isolation Infrared Spectroscopy
- Research on difluorobenzaldehydes, including 2,3-, 2,4-, 2,5-, and 3,4-difluorobenzaldehydes, has utilized matrix-isolation infrared spectroscopy. This study observed photo-induced rotational isomerism in these compounds and identified two rotamers, anti and syn, upon photoexcitation (Itoh et al., 2011).
Solubility Modeling and Solvent Effect
- The solubility of 3,5-dibromo-4-hydroxybenzaldehyde in various aqueous solutions was investigated. This study provides insights into solubility variation and preferential solvation in different solvent compositions (Zhu et al., 2020).
Electronic Absorption Spectra Analysis
- The electronic absorption spectra of difluorobenzaldehydes, including 2,3-, 2,4-, 2,5-, and 3,4-difluorobenzaldehydes, were recorded and analyzed. This study helps understand the π* ← π systems in the UV region of these compounds (Aralakkanavar et al., 1992).
Synthesis and Reaction Studies
- The synthesis of 2,5-Dibromobenzaldehyde and its reaction with hexylmagnesium bromide was studied, revealing insights into the chemical behavior and potential applications of such compounds (Shimura et al., 1993).
Cyclocondensation Reactions
- The cyclocondensation of 2,6-dihalobenzaldehydes, including 2,6-difluorobenzaldehyde, was explored. This study contributes to the understanding of reactions involving halogenated benzaldehydes (Al-Omar et al., 2010).
Crystal Structure Identification
- The crystal structure of 3,5-dibromo-4-hydroxybenzaldehyde was determined, providing valuable information for further research and application of similar compounds (Kai, 2000).
Safety and Hazards
Mechanism of Action
Mode of Action
Some studies suggest that similar compounds may interact with dna . The interaction between these compounds and DNA could involve both intercalation mode and minor groove binding mode .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
4,5-dibromo-2,3-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F2O/c8-4-1-3(2-12)6(10)7(11)5(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFNDNSTFBMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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